molecular formula C17H18INO B3060496 N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide CAS No. 434293-51-3

N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide

Cat. No.: B3060496
CAS No.: 434293-51-3
M. Wt: 379.23 g/mol
InChI Key: JYYDWVYPCYHKCW-UHFFFAOYSA-N
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Description

N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide is a benzamide derivative with a molecular formula of C₁₇H₁₈INO and a molecular weight of 379.24 g/mol . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Benzamide derivatives with specific halogen and alkyl substitutions have demonstrated significant value in biochemical research, particularly as enzyme inhibitors . For instance, structurally related compounds featuring isopropylphenyl and halo-substituted benzoyl groups have been identified as highly potent mixed-type inhibitors of the urease enzyme, showing inhibitory activity (IC₅₀) in the nanomolar range that can surpass standard inhibitors like thiourea . Urease enzymes are critical in various pathological processes; for example, bacterial ureases from pathogens like Helicobacter pylori are implicated in gastric ailments and peptic ulcers, while other species contribute to the formation of infectious kidney stones . The specific structure of this compound, incorporating both a 4-iodo substituent and a 2-isopropyl group on the aniline ring, alongside a 2-methylbenzamide moiety, is designed to facilitate secondary interactions with enzyme active sites . This makes it a promising candidate for research in enzymology, medicinal chemistry, and the development of novel anti-infective agents. The product has a storage recommendation of sealed in dry conditions at 2-8°C . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

N-(4-iodo-2-propan-2-ylphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO/c1-11(2)15-10-13(18)8-9-16(15)19-17(20)14-7-5-4-6-12(14)3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYDWVYPCYHKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)I)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361742
Record name N-[4-Iodo-2-(propan-2-yl)phenyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434293-51-3
Record name N-[4-Iodo-2-(propan-2-yl)phenyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide typically involves the iodination of a precursor compound followed by amide formation. One common method includes the reaction of 4-iodo-2-isopropylphenylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Benzamide derivatives exhibit diverse properties based on substituent groups. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications References
N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide 4-iodo, 2-isopropyl, 2-methyl Not reported 434293-51-3 Specialty chemical applications
N-(4-Aminophenyl)-2-methylbenzamide 4-amino, 2-methyl 226.28 g/mol Not specified Intermediate in organic synthesis
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) 3-methoxy, 2-methyl Not reported Not specified Agricultural fungicide
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chloro, 2-methoxy, 4-methyl Not reported Not specified Fluorescent properties studied
4-((S)-5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-((R)-2-ethyl-3-oxoisoxazolidin-4-yl)-2-methylbenzamide Complex substituents (Cl, F, CF₃, isoxazolidine) Not reported Not specified Classified as environmentally hazardous

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The iodo group in the target compound is electron-withdrawing, which may enhance stability toward electrophilic substitution compared to the electron-donating amino group in N-(4-aminophenyl)-2-methylbenzamide .
  • Fluorescence Properties: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits fluorescence due to its chloro and methoxy substituents.
  • Environmental Impact: The complex benzamide derivative with dichloro, fluoro, and trifluoromethyl groups () is classified as environmentally hazardous (UN3077), highlighting how halogenated substituents can increase ecological risks compared to non-halogenated analogs .

Biological Activity

N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H18INOC_{17}H_{18}INO and a molecular weight of approximately 379.23 g/mol. The compound features an amide functional group, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). Its structural components include:

  • 4-Iodo-2-isopropylphenyl group : This moiety enhances lipophilicity and potential receptor interactions.
  • 2-Methylbenzamide moiety : Contributes to the compound's unique properties and biological activities.

Enzyme Inhibition

Preliminary studies indicate that this compound may exhibit significant enzyme inhibitory activity. For instance, related compounds have shown promising results as urease inhibitors, with some derivatives demonstrating IC values in the nanomolar range. The mechanism of action typically involves binding to the active site of the enzyme, thereby inhibiting its activity.

CompoundIC Value (nM)Type of Inhibition
4b501.6 ± 0.2Mixed type
Thiourea472.1 ± 135.1Standard

This table highlights the comparative potency of related compounds, suggesting that this compound may possess similar or enhanced inhibitory properties.

Opioid Receptor Activity

Research indicates that this compound acts as a μ-opioid receptor antagonist. This property is significant for developing new analgesics and understanding opioid addiction mechanisms. Its selectivity and potency in blocking these receptors are critical for therapeutic applications.

Case Studies and Research Findings

  • Binding Affinity Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts favorably with specific receptors, potentially influencing cellular signaling pathways involved in inflammation and cell proliferation.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the compound's structure can significantly affect its biological activity. For example, substituents on the aromatic rings can alter binding affinity and selectivity towards different receptors.
  • Comparative Analysis : The compound is structurally similar to other benzamide derivatives, which have shown various biological activities. A comparative analysis reveals how slight changes in structure can lead to different pharmacological profiles.
Compound NameMolecular FormulaKey Features
N-(4-Iodophenyl)-2-methylbenzamideC16H16INOLacks isopropyl group; potential similar activity
N-(4-Bromophenyl)-2-methylbenzamideC16H16BrNBromine instead of iodine; different reactivity
N-(4-Methylphenyl)-2-methylbenzamideC17H19NNo halogen; focus on methyl substitution effects

Q & A

Q. What synthetic routes are available for N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide, and what reaction conditions optimize yield?

The compound can be synthesized via condensation reactions involving ortho-toluyl chloride derivatives and primary amines. For example, analogous benzamide syntheses involve reacting ortho-toluyl chloride with potassium thiocyanate in acetone to form an intermediate isothiocyanate, followed by condensation with a substituted aniline (e.g., 4-iodo-2-isopropylaniline) . Reaction optimization includes controlling solvent polarity (e.g., ethanol for slow crystallization) and stoichiometric ratios to achieve yields >85%. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which spectroscopic and analytical methods are most effective for structural confirmation?

Key techniques include:

  • IR spectroscopy : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., trans configuration of N–H and C=O bonds) and dihedral angles between aromatic rings (e.g., 81.44° for benzoyl and aniline rings in similar compounds) .
  • Elemental analysis : Validates empirical formula consistency (e.g., C, H, N, I content) .

Q. What computational parameters predict the compound’s physicochemical properties?

Computational tools estimate:

  • Hydrogen bonding : 1 donor and 1 acceptor .
  • Lipophilicity : XlogP ~4.5, indicating moderate hydrophobicity .
  • Topological polar surface area (TPSA) : ~29.1 Ų, suggesting limited membrane permeability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during refinement?

Use SHELXL-97/2018 for refinement, employing restraints like DELU (to limit atomic displacement) and AFIX commands for disordered methyl groups. For example, in analogous benzamides, hydrogen atoms are placed geometrically, with N–H distances restrained to 0.86 Å, and methyl groups refined using disorder models . SHELX’s robust handling of high-resolution data ensures accurate thermal parameter adjustments .

Q. What experimental designs validate hydrogen-bonding networks in solid-state structures?

  • Single-crystal X-ray diffraction : Resolve intermolecular N–H···O bonds (e.g., infinite chains along the c-axis with D···A distances ~2.8–3.0 Å) .
  • Thermogravimetric analysis (TGA) : Correlate hydrogen-bond stability with decomposition temperatures.
  • Variable-temperature XRD : Monitor conformational changes under thermal stress to assess bond rigidity .

Q. How do substituents (e.g., iodine, isopropyl) influence conformational dynamics and reactivity?

  • Iodine : Enhances molecular weight and polarizability, affecting crystallization (e.g., heavier atoms improve X-ray diffraction contrast) .
  • Isopropyl groups : Introduce steric hindrance, tilting the amide group (e.g., ~59.96° angle relative to the benzoyl ring) and modulating solubility .
  • Comparative studies : Synthesize analogs (e.g., replacing iodine with bromine) and analyze via DFT to quantify electronic effects on reactivity .

Methodological Guidance

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

  • Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., isothiocyanate intermediate in ).
  • Stoichiometric control : Maintain a 1:1.5 molar ratio of aniline to isothiocyanate to minimize side products .
  • Crystallization optimization : Slow evaporation from ethanol yields high-purity single crystals .

Q. How can researchers address discrepancies in spectroscopic vs. crystallographic data?

  • Cross-validation : Compare IR-derived bond angles with XRD-measured values. For example, amide group geometry (trans vs. cis) must align across techniques .
  • Error analysis : Use SHELXL’s R-factor convergence (<5%) to ensure crystallographic reliability, while attributing IR band shifts to solvent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide
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N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide

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